molecular formula C22H30N4O2 B6067910 5-(DIETHYLAMINO)-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL

5-(DIETHYLAMINO)-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL

Cat. No.: B6067910
M. Wt: 382.5 g/mol
InChI Key: DXFUOAIOGSWNKN-QJOMJCCJSA-N
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Description

5-(DIETHYLAMINO)-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a phenol group, a diethylamino group, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

5-(diethylamino)-2-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-4-24(5-2)19-11-10-18(21(27)16-19)17-23-26-14-12-25(13-15-26)20-8-6-7-9-22(20)28-3/h6-11,16-17,27H,4-5,12-15H2,1-3H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFUOAIOGSWNKN-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIETHYLAMINO)-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the phenol derivative: Starting with a phenol derivative, the compound is functionalized with a diethylamino group through nucleophilic substitution.

    Introduction of the piperazine moiety: The piperazine ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Final assembly: The final step involves the formation of the imine linkage through a condensation reaction between the piperazine derivative and the phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(DIETHYLAMINO)-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-(DIETHYLAMINO)-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(DIETHYLAMINO)-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-METHOXYPHENYL)PIPERAZINE: Shares the piperazine moiety but lacks the phenol and diethylamino groups.

    2-(DIETHYLAMINO)PHENOL: Contains the phenol and diethylamino groups but lacks the piperazine moiety.

Uniqueness

5-(DIETHYLAMINO)-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

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